
4-Amino-2,6-difluorobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2,6-difluorobiphenyl is an organic compound with the molecular formula C12H9F2N It is a biphenyl derivative where two fluorine atoms are substituted at the 2 and 6 positions, and an amino group is substituted at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-difluorobiphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: The biphenyl derivative undergoes selective fluorination at the 2 and 6 positions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amination: The fluorinated biphenyl is then subjected to amination at the 4 position using ammonia or an amine source in the presence of a catalyst such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large reactors for the fluorination step to ensure uniform distribution of fluorine atoms.
Catalytic Amination: Employing continuous flow reactors for the amination step to enhance efficiency and yield.
化学反応の分析
Types of Reactions
4-Amino-2,6-difluorobiphenyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Major Products
The major products formed from these reactions include nitro derivatives, hydrazines, and various substituted biphenyl compounds.
科学的研究の応用
4-Amino-2,6-difluorobiphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Amino-2,6-difluorobiphenyl involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atoms can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Amino-2,6-difluorophenol: Similar structure but with a hydroxyl group instead of a biphenyl moiety.
4-Amino-2,6-difluorotoluene: Contains a methyl group instead of a biphenyl moiety.
2,6-Difluoroaniline: Lacks the biphenyl structure but has similar fluorine and amino substitutions.
Uniqueness
4-Amino-2,6-difluorobiphenyl is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H9F2N |
|---|---|
分子量 |
205.20 g/mol |
IUPAC名 |
3,5-difluoro-4-phenylaniline |
InChI |
InChI=1S/C12H9F2N/c13-10-6-9(15)7-11(14)12(10)8-4-2-1-3-5-8/h1-7H,15H2 |
InChIキー |
ZRSXVKCPUOPCRQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2F)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13931226.png)
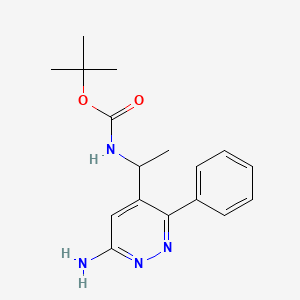

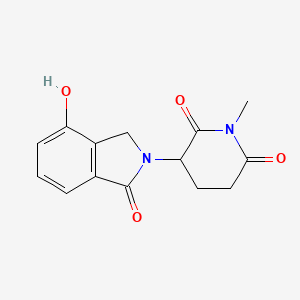


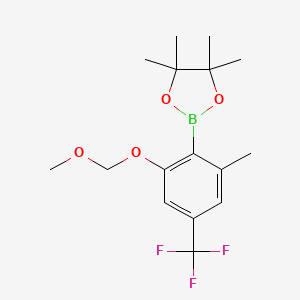
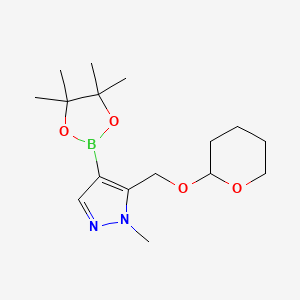
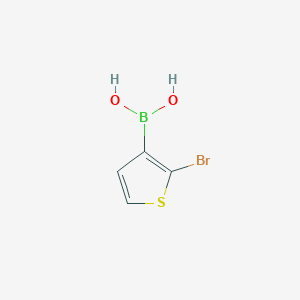

![4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931310.png)
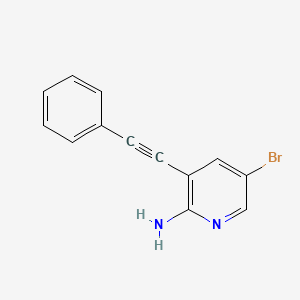
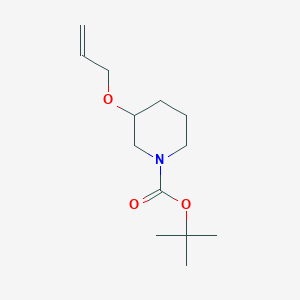
![5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13931322.png)
